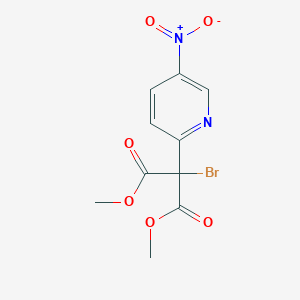

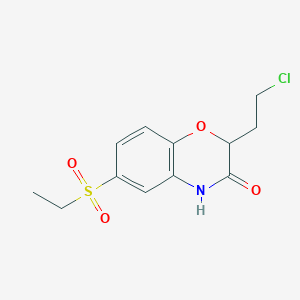

![molecular formula C15H14FN3O B3038417 4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether CAS No. 861210-20-0](/img/structure/B3038417.png)

4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether

Übersicht

Beschreibung

4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether is a complex organic compound characterized by its unique pyrazolopyrimidine structure

Wirkmechanismus

Target of Action

The primary target of 4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether is the translocator protein 18 kDa (TSPO) . TSPO is recognized as a biomarker for microglial activation and neuroinflammation imaging .

Mode of Action

This compound interacts with TSPO, leading to changes that can be detected using positron emission tomography (PET) radiotracers . The pyrazolo[1,5-a]pyrimidine acetamides, to which this compound belongs, are a particularly attractive class of TSPO-specific ligands .

Biochemical Pathways

It’s known that pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds have a wide range of applications in medicine and agriculture . These compounds exhibit diverse pharmacological activities and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .

Pharmacokinetics

A related compound, [18f]f-dpa, demonstrates rapid entry into the brain and a concentration equilibrium at 20–30 min after injection . The metabolic profiles at 90 min after radiotracer injection in the plasma show that unchanged [18F]F-DPA accounts for 28.3±6.4% of the remaining radioactivity . In the brain, unchanged [18F]F-DPA accounts for 93.5±2.8% of the radioactivity .

Result of Action

Related compounds have been shown to have anticancer potential . In-vitro assays against MCF-7, MDA-MB231, and MDA-MB453 cell lines reveal intriguing findings .

Action Environment

For instance, the compound should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 7a-h with acetic anhydride can yield desired derivatives . Additionally, fluorination reactions using reagents like [18F]F2 gas have been employed to introduce the fluorine atom into the structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2

Eigenschaften

IUPAC Name |

5-(3-fluoro-4-methoxyphenyl)-2,6-dimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O/c1-9-8-19-14(6-10(2)18-19)17-15(9)11-4-5-13(20-3)12(16)7-11/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEFLNTWWKHYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C(=NC2=C1)C3=CC(=C(C=C3)OC)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

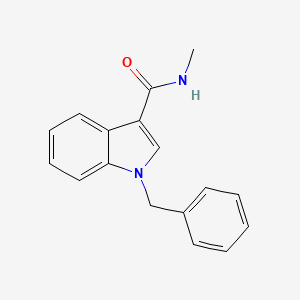

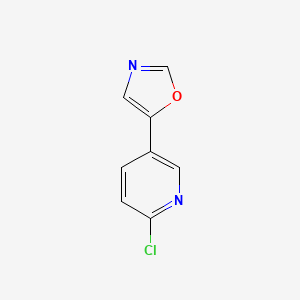

![8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B3038337.png)

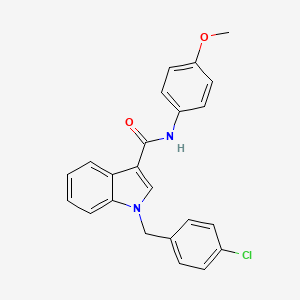

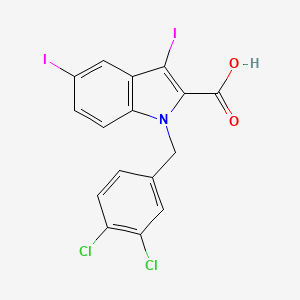

![7-(4-Chlorophenyl)-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B3038338.png)

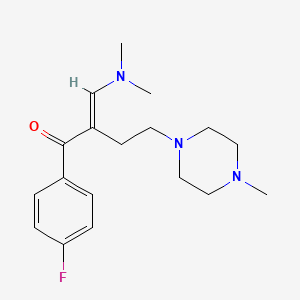

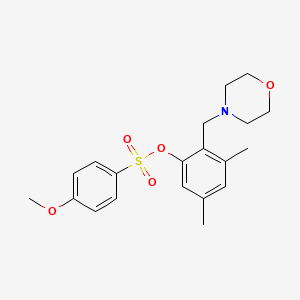

![5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B3038339.png)

![(6E)-6-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B3038347.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-cyclopropylbenzenesulfonamide](/img/structure/B3038350.png)

![2-[(4-Chloro-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B3038353.png)